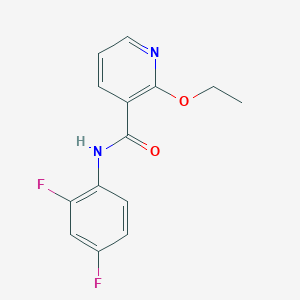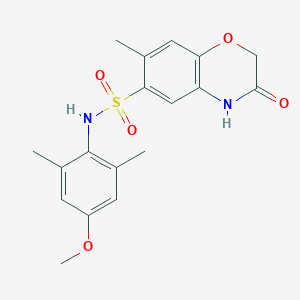
N-(2,4-difluorophenyl)-2-ethoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-ethoxynicotinamide, commonly known as DFN-2, is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. DFN-2 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.
Mécanisme D'action
DFN-2 exerts its pharmacological effects by inhibiting the activity of N-(2,4-difluorophenyl)-2-ethoxynicotinamide, an enzyme involved in DNA damage repair mechanisms. N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibition leads to the accumulation of DNA damage, which ultimately results in apoptosis (programmed cell death) of cancer cells. DFN-2 has also been shown to modulate the expression of various genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
DFN-2 has been shown to have a significant impact on various biochemical and physiological processes. It has been demonstrated to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. DFN-2 has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
DFN-2 has several advantages for laboratory experiments, including its high potency and selectivity for N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibition, as well as its ability to sensitize cancer cells to chemotherapy and radiotherapy. However, its limitations include its relatively short half-life and poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
DFN-2 has significant potential for further research and development in various areas, including cancer treatment, stroke, and inflammation. Some of the future directions for research include the development of more potent and selective N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibitors, the investigation of DFN-2 in combination with other chemotherapeutic agents, and the exploration of its potential in other diseases. Additionally, further research is needed to understand the underlying mechanisms of DFN-2's pharmacological effects and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
DFN-2 can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling, and Sonogashira cross-coupling. The most commonly used method involves the Buchwald-Hartwig coupling reaction, which involves the reaction of 2-ethoxynicotinamide with 2,4-difluoroaniline in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
DFN-2 has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments. DFN-2 has also been investigated for its role in other diseases, such as stroke and inflammation.
Propriétés
Nom du produit |
N-(2,4-difluorophenyl)-2-ethoxynicotinamide |
|---|---|
Formule moléculaire |
C14H12F2N2O2 |
Poids moléculaire |
278.25 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H12F2N2O2/c1-2-20-14-10(4-3-7-17-14)13(19)18-12-6-5-9(15)8-11(12)16/h3-8H,2H2,1H3,(H,18,19) |
Clé InChI |
MKHYISUCLHHOTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F |
SMILES canonique |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)


![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

